Saframycin Y2b-d
Description
Structure
2D Structure
Properties
CAS No. |
107163-30-4 |
|---|---|
Molecular Formula |
C60H68N10O14 |
Molecular Weight |
1153.2 g/mol |
IUPAC Name |
2-amino-N-[[12-cyano-14-[[1-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methylamino]-1-oxobutan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide |
InChI |
InChI=1S/C60H68N10O14/c1-13-29(63)59(79)64-20-37-39-27(48(72)23(4)56(82-10)52(39)76)17-33-45-42-41(50(74)25(6)58(84-12)54(42)78)43(46(68(45)8)35(19-62)70(33)37)66-30(14-2)60(80)65-21-36-38-26(47(71)22(3)55(81-9)51(38)75)16-32-44-40-28(49(73)24(5)57(83-11)53(40)77)15-31(67(44)7)34(18-61)69(32)36/h29-37,43-46,66H,13-17,20-21,63H2,1-12H3,(H,64,79)(H,65,80) |
InChI Key |
ZGCGIZWQLPFXJT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |
Canonical SMILES |
CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |
Synonyms |
saframycin Y2b-d saframycin-Y2b-d |
Origin of Product |
United States |
Biosynthetic Pathways and Production Methodologies
Microbial Production of Saframycin Y2b-d
The generation of this compound is achieved through microbial fermentation, leveraging the innate biosynthetic capabilities of a specific bacterial strain. Researchers have developed specialized techniques to guide the metabolic pathways of this organism to produce novel derivatives, including this compound.
The primary producer of the saframycin class of antibiotics is the Gram-positive bacterium Streptomyces lavendulae. mdpi.com Specifically, Streptomyces lavendulae strain No. 314 has been identified as the organism responsible for producing a series of new saframycins, including Y3, Yd-1, Yd-2, Ad-1, Y2b, and Y2b-d. researchgate.netjst.go.jpjst.go.jp This strain, also deposited in the NRRL collection under accession number 11002, is the source from which the saframycin biosynthetic gene cluster was first cloned and characterized. nih.gov Streptomyces are well-known for their ability to produce a wide array of secondary metabolites, and S. lavendulae distinguishes itself through the production of the characteristic lavender-colored aerial mycelium and its capacity to synthesize these complex isoquinolinequinone compounds. mdpi.compsu.edu
This compound is not a typically major metabolite of S. lavendulae but is instead generated through a strategy known as directed biosynthesis. jst.go.jpjst.go.jpacs.org This technique involves using resting cells of Streptomyces lavendulae No. 314 and supplementing the culture medium with specific precursor molecules to influence the biosynthetic pathway. jst.go.jpjst.go.jpgoogleapis.com
The structure of this compound was determined to be a dimer of Saframycin Yd-1. jst.go.jpjst.go.jpacs.org This structural relationship is key to the directed biosynthesis approach, where the production of monomeric units like Saframycin Yd-1 is enhanced by feeding appropriate precursors, which then dimerize to form this compound. jst.go.jpgoogleapis.com This method allows for the generation of novel saframycin analogues that are not naturally produced or are only present in minuscule quantities. jst.go.jp
| Production Method | Directed Biosynthesis |
| Organism | Streptomyces lavendulae No. 314 (Resting Cells) |
| Precursor Molecule | Saframycin Yd-1 (monomer) |
| Final Product | This compound (dimer) |
Genetic Architecture of Saframycin Biosynthesis
The production of the saframycin scaffold is a genetically encoded process, orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This cluster contains the blueprints for the enzymatic machinery, including large nonribosomal peptide synthetases and various tailoring enzymes, that collectively assemble the final complex molecule.
The genetic foundation for saframycin production lies within a biosynthetic gene cluster (BGC) identified in Streptomyces lavendulae NRRL 11002. nih.govnih.gov This saframycin A (SFM-A) gene cluster was localized to a 62-kb contiguous region of DNA and contains 30 distinct genes. nih.govnih.gov This cluster, cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000422, encodes all the necessary proteins for assembling the core structure, its subsequent modifications, and proteins for regulation and self-resistance. nih.govsecondarymetabolites.org Analysis of the BGC revealed genes for an unusual Nonribosomal Peptide Synthetase (NRPS) system, tailoring enzymes, and regulatory and resistance proteins. nih.govnih.gov The organization and composition of the saframycin BGC share similarities with clusters for related compounds, such as safracin (SAC), indicating a common evolutionary origin for the biosynthesis of these tetrahydroisoquinoline alkaloids. nih.gov
Central to the formation of the saframycin core is a multi-enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). nih.govnih.gov In the saframycin BGC, three NRPS genes have been identified: sfmA, sfmB, and sfmC. nih.gov These enzymes work together to assemble the tetrapeptidyl backbone of saframycin from amino acid precursors. nih.govresearchgate.net
The saframycin NRPS system functions in a manner that deviates from the canonical colinearity rule, which typically dictates a linear correspondence between the order of gene modules and the sequence of incorporated amino acids. nih.gov Instead, it is proposed that the final module of the NRPS acts iteratively to construct the tetrapeptide intermediate. nih.govnih.gov For instance, the SfmB protein is responsible for specifically adenylating and loading glycine (B1666218) onto its integrated peptidyl carrier protein domain during the assembly process. uniprot.org This complex and atypical NRPS system is a hallmark of saframycin biosynthesis. nih.govresearchgate.net
| NRPS Gene | Function in Saframycin Biosynthesis |
| sfmA | Part of the NRPS complex for peptide backbone assembly. nih.gov |
| sfmB | Adenylates and loads glycine onto the growing peptide chain. nih.govuniprot.org |
| sfmC | Functions as part of the iterative NRPS system to form the tetrapeptidyl intermediate. nih.gov |
The structural diversity within the saframycin family is largely the result of post-NRPS modifications carried out by a suite of "tailoring" enzymes. nih.govnih.gov The saframycin BGC encodes at least nine such enzymes that modify the core peptide scaffold to produce various saframycin analogs. nih.gov These enzymes perform chemical reactions such as hydroxylations, methylations, and oxidations that are critical for the final structure and bioactivity of the molecules. nih.govrsc.orgrsc.org
A crucial early tailoring step involves the synthesis of the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine, a key building block. researchgate.netjmb.or.kr This is accomplished by a trio of enzymes encoded in the BGC:
SfmD : A heme peroxidase that catalyzes the regioselective hydroxylation of a tyrosine derivative. jmb.or.krgenome.jp
SfmM2 & SfmM3 : Methyltransferases responsible for C-methylation and O-methylation of the tyrosine precursor. researchgate.netjmb.or.kr
Later tailoring steps, analogous to those in the related safracin pathway, likely involve monooxygenases and methyltransferases that perform final modifications on the assembled scaffold, leading to the wide variety of saframycin compounds observed. nih.gov The creation of this compound as a dimer of another saframycin derivative is an ultimate example of the diversification possible through the biosynthetic machinery. jst.go.jp
Elucidation of Biosynthetic Intermediates and Reaction Mechanisms
The biosynthesis of the saframycin family, including this compound, is a complex process involving the assembly of amino acid precursors into a pentacyclic core, which is then subject to various enzymatic modifications.
Precursor Incorporation Studies (e.g., Amino Acid Feeding Experiments)
The fundamental building blocks of the saframycin scaffold have been identified through precursor feeding studies using isotopically labeled compounds in cultures of the producing organism, Streptomyces lavendulae. mdpi.com These experiments have demonstrated that the core structure is derived from specific amino acids. nih.gov The complex pentacyclic skeleton of saframycins is assembled from two molecules of a tyrosine derivative, L-alanine, and glycine. mdpi.comoup.com Methyl groups found on the structure are contributed by S-adenosylmethionine (SAM). nih.govoup.com
A powerful technique known as "directed biosynthesis" has been instrumental in not only confirming these precursors but also in generating novel saframycin analogs. nih.gov By supplementing the culture medium of resting S. lavendulae cells with various amino acid analogs, researchers have successfully produced new derivatives. nih.gov For instance, feeding the culture with 2-amino-n-butyric acid instead of the usual dipeptide precursor of glycine and alanine (B10760859) resulted in the production of Saframycin Yd-1. nih.gov This compound is the direct monomeric precursor to this compound. jst.go.jpresearchgate.net These studies underscore the flexibility of the biosynthetic machinery and provide a direct method for generating structural diversity within the saframycin family.
Table 1: Precursors and their role in Saframycin Biosynthesis| Precursor | Incorporation / Role | Supporting Evidence |
|---|---|---|
| L-Tyrosine | Forms the two tetrahydroisoquinoline units of the core scaffold. mdpi.comoup.com | Isotope-labeling experiments. mdpi.com |
| L-Alanine | Incorporated into the dipeptide side chain. nih.gov | Isotope-labeling and directed biosynthesis experiments. nih.gov |
| Glycine | Incorporated into the dipeptide side chain. nih.gov | Isotope-labeling and directed biosynthesis experiments. nih.gov |
| S-adenosylmethionine (SAM) | Provides methyl groups for O- and C-methylation. nih.govoup.com | Analysis of the final structure and associated biosynthetic genes. nih.gov |
| 2-Amino-n-butyric acid | Analog that replaces the alanine/glycine dipeptide to form Saframycin Yd-1. nih.gov | Directed biosynthesis feeding experiments. nih.gov |
Enzymatic Steps in Dimerization of Saframycin Yd-1 to this compound
This compound is structurally defined as a homodimer of its monomeric unit, Saframycin Yd-1. jst.go.jpresearchgate.netacs.org Saframycin Yd-1, in turn, is 26-homosaframycin Y3. jst.go.jp The formation of such dimeric alkaloids is a strategy employed in nature to rapidly increase structural complexity and often enhance biological activity. mathewsopenaccess.combeilstein-journals.org
While the monomeric precursor, Saframycin Yd-1, is known to be generated via directed biosynthesis, the precise enzymatic machinery responsible for its dimerization into this compound has not been fully characterized. nih.gov In the biosynthesis of other dimeric natural products, this coupling is often catalyzed by oxidative enzymes like cytochrome P450 monooxygenases or laccases, which can perform regio- and stereoselective biaryl coupling reactions. beilstein-journals.org It is plausible that a similar enzyme, likely a P450 or another oxidoreductase present in S. lavendulae, is responsible for catalyzing the dimerization of two Saframycin Yd-1 molecules. However, further biochemical studies are required to identify the specific enzyme and elucidate the exact catalytic mechanism.
Synthetic Biology and Metabolic Engineering for this compound Production
The complexity of the saframycin structure presents both challenges and opportunities for production. Synthetic biology and metabolic engineering offer powerful tools to overcome the limitations of natural production and to generate novel, potentially more potent analogs. frontiersin.orgnih.gov
Heterologous Expression Systems for Biosynthetic Pathway Reconstitution
A critical step towards the engineered production of saframycins was the identification, cloning, and sequencing of their biosynthetic gene clusters (BGCs). The BGC for saframycin A from S. lavendulae, as well as related clusters for safracin B from Pseudomonas fluorescens and saframycin Mx1 from Myxococcus xanthus, have been characterized. nih.govnih.govgoogle.com These clusters encode the essential non-ribosomal peptide synthetase (NRPS) enzymes (e.g., SfmA, SfmB, SfmC) that assemble the peptide backbone, along with tailoring enzymes like methyltransferases and oxidases that complete the structure. oup.comnih.gov
The availability of these BGCs enables heterologous expression, where the entire pathway or parts of it are transferred to a more tractable host organism, such as E. coli or other Streptomyces species. google.comresearchgate.net This approach has several advantages, including faster growth of the host, simplified product purification, and the ability to apply more advanced genetic tools. mdpi.com For example, individual enzymes like the O-methyltransferase SafC have been successfully expressed and purified from E. coli, allowing for detailed in vitro characterization of their function and substrate specificity. nih.gov Furthermore, heterologous expression has been used to produce specific saframycin analogs by introducing key genes into a different production host. nih.gov The production of Saframycin Y3 was achieved by expressing the hydroxylase SfmO4 in a safracin B producer, demonstrating the feasibility of engineering microorganisms to create new, complex molecules. nih.gov
Rational Design for Enhanced Titer and Analog Generation
Rational design combines knowledge of the biosynthetic pathway with genetic and chemical techniques to improve production yields and create novel compounds. frontiersin.org One of the most powerful strategies for saframycin analog generation is the chemo-enzymatic approach. rsc.orgnih.govacs.org This method utilizes the core biosynthetic enzymes, particularly the multi-domain NRPS module SfmC, which catalyzes the key Pictet-Spengler cyclizations to form the pentacyclic scaffold. beilstein-journals.org
In this approach, chemists synthesize "designer substrates"—modified versions of the natural precursors—which are then fed to the purified recombinant SfmC enzyme in vitro. nih.govacs.org The enzyme's substrate flexibility allows it to accept these modified inputs, leading to the rapid, one-pot assembly of novel pentacyclic skeletons that would be difficult to access through traditional chemical synthesis alone. oup.com This strategy has been successfully used to synthesize not only saframycin A but also other related alkaloids and their derivatives. nih.govresearchgate.net By combining the precision of chemical synthesis with the efficiency of enzymatic catalysis, this hybrid strategy provides a versatile platform for the rapid generation of diverse saframycin analogs for further evaluation. oup.com
Table 2: Examples of Generated Saframycin Analogs via Directed Biosynthesis| Saframycin Analog | Structural Description | Generation Method |
|---|---|---|
| Saframycin Y3 | 25-deoxy-25-aminosaframycin A | Feeding with alanine. nih.gov |
| Saframycin Yd-1 | 26-homosaframycin Y3 (monomer of Y2b-d) | Feeding with 2-amino-n-butyric acid. nih.govjst.go.jp |
| Saframycin Yd-2 | 26-demethylsaframycin Y3 | Feeding with glycine. nih.govjst.go.jp |
| Saframycin Y2b | Dimer of saframycin Y3 | Produced alongside other analogs in directed biosynthesis experiments. jst.go.jp |
| This compound | Dimer of saframycin Yd-1 | Produced alongside other analogs in directed biosynthesis experiments. jst.go.jpmathewsopenaccess.com |
Structural Elucidation and Advanced Characterization of Saframycin Y2b D
Methodologies for Structural Determination
The structural elucidation of Saframycin Y2b-d, like other complex natural products, involves the application of multiple spectroscopic methods. These techniques provide complementary information about the molecule's architecture, functional groups, and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Natural Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of complex organic molecules. For this compound, NMR techniques, including 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC), are crucial for assigning proton and carbon environments, establishing connectivity, and determining stereochemistry jst.go.jpnih.govjst.go.jp. The spectral data of this compound were elucidated by comparison with the established spectral data of Saframycin A jst.go.jpnih.govjst.go.jp. This comparative approach allows researchers to identify structural modifications and confirm the presence of specific functional groups and structural motifs within the saframycin framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular weight of a compound, which is a fundamental piece of information for its identification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition. Furthermore, MS/MS experiments can provide insights into the molecular structure by analyzing fragmentation patterns. While specific MS data for this compound are not detailed in the provided snippets, it is a standard technique employed in conjunction with NMR for comprehensive structural characterization of natural products researchgate.netmdpi.com.
Complementary Spectroscopic Techniques (UV, IR)
Complementary spectroscopic techniques such as Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide additional valuable information about the structure of this compound. UV-Vis spectroscopy helps identify chromophores, such as conjugated systems within the molecule, by analyzing its absorption spectrum jst.go.jpnih.govjst.go.jpresearchgate.net. IR spectroscopy, on the other hand, is used to identify the presence of specific functional groups (e.g., carbonyls, hydroxyls, amines) based on their characteristic vibrational frequencies jst.go.jpnih.govjst.go.jpresearchgate.net. These techniques, when used alongside NMR and MS, contribute to a more complete structural assignment and confirmation.
Comparative Structural Analysis with Saframycin Analogs
The Saframycin Y series comprises several related compounds, including this compound. Understanding the relationships between these analogs is key to appreciating the structural nuances of each.
Relationship of this compound to Saframycin Yd-1 as a Dimer
A significant finding regarding this compound is its structural relationship to Saframycin Yd-1. Research has established that this compound is a dimer of Saframycin Yd-1 jst.go.jpnih.govjst.go.jpresearchgate.net. This dimeric nature means that two units of Saframycin Yd-1 are covalently linked to form the this compound molecule. This contrasts with Saframycin Y2b, which is described as a dimer of Saframycin Y3 jst.go.jpnih.govjst.go.jpresearchgate.net.
Distinguishing Structural Features within the Saframycin Y Series
The Saframycin Y series exhibits variations stemming from modifications to the core saframycin structure. These distinctions are evident in the nomenclature and described relationships:
Saframycin Y3 is identified as 25-deoxy-25-aminosaframycin A jst.go.jpnih.govjst.go.jpresearchgate.net.
Saframycin Yd-1 is characterized as 26-homosaframycin Y3, indicating an extension of the carbon chain at the 26th position compared to Saframycin Y3 jst.go.jpnih.govjst.go.jpresearchgate.net.
Saframycin Yd-2 is described as 26-demethylsaframycin Y3, signifying the absence of a methyl group at the 26th position relative to Saframycin Y3 jst.go.jpnih.govjst.go.jpresearchgate.net.
Saframycin Y2b is a dimer formed from Saframycin Y3 units jst.go.jpnih.govjst.go.jpresearchgate.net.
This compound , as previously noted, is a dimer formed from Saframycin Yd-1 units jst.go.jpnih.govjst.go.jpresearchgate.net.
These relationships highlight how modifications such as amination, homologation, demethylation, and dimerization contribute to the diversity within the Saframycin Y series, with this compound being a dimeric derivative of Saframycin Yd-1.
Data Tables
Table 1: Saframycin Analogs and Their Described Relationships
| Saframycin Analog | Relationship/Description |
| Saframycin Y3 | 25-deoxy-25-aminosaframycin A jst.go.jpnih.govjst.go.jpresearchgate.net |
| Saframycin Yd-1 | 26-homosaframycin Y3 jst.go.jpnih.govjst.go.jpresearchgate.net |
| Saframycin Y2b | Dimer of Saframycin Y3 jst.go.jpnih.govjst.go.jpresearchgate.net |
| Saframycin Ad-1 | 26-homosaframycin A jst.go.jpnih.govjst.go.jpresearchgate.net |
| Saframycin Yd-2 | 26-demethylsaframycin Y3 jst.go.jpnih.govjst.go.jpresearchgate.net |
| This compound | Dimer of Saframycin Yd-1 jst.go.jpnih.govjst.go.jpresearchgate.net |
Table 2: Spectroscopic Techniques Used in Saframycin Structural Elucidation
| Spectroscopic Technique | Primary Role in Elucidation |
| NMR Spectroscopy | Determination of proton and carbon environments, connectivity, and stereochemistry jst.go.jpnih.govjst.go.jp. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition; fragmentation analysis for structural confirmation researchgate.netmdpi.com. |
| UV-Vis Spectroscopy | Identification of chromophores and conjugated systems within the molecule jst.go.jpnih.govjst.go.jpresearchgate.net. |
| IR Spectroscopy | Identification of functional groups based on characteristic vibrational frequencies jst.go.jpnih.govjst.go.jpresearchgate.net. |
Compound List
The following saframycin compounds were mentioned in the context of this article:
Saframycin A
Saframycin B
Saframycin C
Saframycin S
Saframycin Mx1
Saframycin Y2b
this compound
Saframycin Y3
Saframycin Yd-1
Saframycin Yd-2
Saframycin Ad-1
Molecular Mechanism of Action of Saframycin Y2b D
Modulation of Cellular Processes by Saframycin Y2b-d
The interaction of this compound with DNA is expected to trigger downstream cellular events, potentially including programmed cell death and alterations in cell cycle progression. However, specific research detailing these effects directly for this compound was not found in the provided search results.
Apoptosis, or programmed cell death, is a critical cellular process regulated by complex signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.govactaorthop.orgnih.govyoutube.comresearchgate.net. These pathways involve the activation of caspases, leading to controlled cellular dismantling. While cytotoxic agents often induce apoptosis by damaging DNA or interfering with DNA replication, specific studies detailing how this compound initiates or modulates these apoptotic pathways are not available in the provided literature.
The cell cycle is a tightly regulated series of events that leads to cell division. Various cellular stresses and DNA damage can induce cell cycle arrest at specific phases (G1, S, G2, or M) to allow for repair or to prevent the propagation of damaged genetic material mdpi.combiorxiv.org. Compounds that interact with DNA, particularly those forming adducts or causing strand breaks, can disrupt cell cycle progression. However, the specific effects of this compound on cell cycle progression, such as the induction of arrest at particular phases or the modulation of key cell cycle regulatory proteins, have not been detailed in the provided search results.
Identification and Validation of Molecular Targets
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. This often involves advanced techniques such as chemoproteomics or yeast-based screening systems biognosys.comchemrxiv.orghybrigenics-services.comresearchgate.net. These targets can include proteins involved in critical cellular pathways, DNA repair mechanisms, or signaling cascades. However, the literature search did not yield information regarding the specific molecular targets that this compound interacts with to exert its biological effects.
Compound List:
this compound
Saframycin Mx1
Saframycin Mx3
Saframycin A
Saframycin S
Saframycin Mx2
Saframycin B
Saframycin C
Saframycin Y3
Saframycin Yd-1
Saframycin Yd-2
Saframycin Ad-1
Saframycin Y2b
Omics-Based Approaches for Target Identification (Proteomics, Transcriptomics)
Omics-based approaches, such as proteomics and transcriptomics, are powerful tools in modern drug discovery for identifying the molecular targets of bioactive compounds. These techniques allow for a global, unbiased view of cellular responses to a compound, revealing changes in protein and gene expression that can indicate the compound's mechanism of action and identify its direct or indirect targets.
Proteomics for Target Identification : Proteomics involves the large-scale study of proteins, including their structures, functions, interactions, and expression levels. Techniques like mass spectrometry-based quantitative proteomics can identify proteins whose abundance or post-translational modifications are significantly altered upon treatment with this compound. Differential protein expression analysis can highlight proteins involved in pathways affected by the compound, potentially revealing direct targets or downstream effectors. Thermal Proteome Profiling (TPP), for instance, assesses the thermal stability of proteins in the presence of a compound, indicating direct binding and target engagement diva-portal.org. Affinity-based enrichment coupled with mass spectrometry is another common chemical proteomics strategy for identifying small molecule targets diva-portal.orgbiognosys.com. While specific proteomic studies for this compound are not extensively detailed, these methods would be instrumental in identifying the specific proteins this compound interacts with, such as enzymes or structural proteins critical for cell survival or proliferation biognosys.comgenewiz.comevotec.com.
Transcriptomics for Target Identification : Transcriptomics analyzes the complete set of RNA transcripts produced by a cell or organism, providing insights into gene expression patterns. RNA sequencing (RNA-seq) is a high-throughput method that can detect and quantify all RNA transcripts, revealing which genes are upregulated or downregulated in response to this compound treatment frontiersin.orgfrontiersin.org. This can identify genes involved in critical cellular processes that are modulated by the compound. By integrating transcriptomic data with information on known gene functions and regulatory networks, researchers can infer potential molecular targets or pathways affected by this compound, such as those involved in DNA replication, cell cycle control, or apoptosis, which are known to be influenced by other saframycins ontosight.aiontosight.ai. Spatial transcriptomics further allows for the visualization of gene expression within the native tissue architecture, which can be valuable for understanding drug action in complex biological systems 10xgenomics.com.
While direct omics data for this compound remains limited, its known antitumor and antimicrobial activities suggest that its targets would likely be involved in fundamental cellular processes such as DNA replication, transcription, or cell division, pathways commonly modulated by other saframycins ontosight.aiontosight.ai.
Biochemical and Biophysical Characterization of Target Interactions
Biochemical and biophysical techniques are essential for confirming direct interactions between a compound and its putative targets, elucidating the nature of these interactions, and determining their functional consequences. For this compound, understanding these interactions builds upon the established mechanisms of the broader saframycin family.
Established Mechanisms of Saframycins : Research on related saframycins, particularly Saframycin A, has revealed key mechanisms of action. Saframycin A's antitumor activity is primarily attributed to its ability to covalently bind to duplex DNA, leading to DNA damage and cell death asm.orgresearchgate.netnih.gov. Studies have also indicated that Saframycin S inhibits topoisomerase II, an enzyme critical for DNA replication and cell division ontosight.ai. Saframycin Mx1 is also understood to inhibit DNA replication and transcription, likely by interacting with DNA or enzymes involved in these processes ontosight.ai. Structure-activity relationship studies on saframycins suggest that specific functional groups, such as the alpha-cyanoamine or alpha-carbinolamine moieties, are crucial for their cytotoxic activity, and modifications to these groups can significantly reduce efficacy nih.gov. This compound, being a dimer of saframycin Yd-1 and a member of this class, is presumed to share similar DNA-binding and potential enzyme-inhibitory properties jst.go.jpnih.gov.
Biochemical and Biophysical Characterization Techniques : To confirm and detail these interactions, various biochemical and biophysical methods are employed.
Biochemical Assays : These include enzyme inhibition assays to measure the compound's effect on enzymes like topoisomerase II ontosight.ai. DNA binding assays, such as gel shift assays or DNA footprinting, can directly demonstrate the interaction of this compound with DNA and identify specific binding sites asm.orgacs.org.
Biophysical Techniques : Biophysical methods provide quantitative data on binding affinities and molecular interactions. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can measure the binding kinetics (association and dissociation rates) and thermodynamics (affinity, enthalpy, entropy) of this compound with its targets mdpi.comnih.govnih.govdiva-portal.org. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information about the compound-target complex, revealing the precise mode of interaction, such as intercalation into DNA or binding to enzyme active sites nih.gov.
While specific biochemical and biophysical characterizations for this compound are not extensively published, the established mechanisms for the saframycin class strongly suggest that its primary mode of action involves direct interaction with DNA, potentially leading to DNA damage or disruption of DNA-related enzymatic processes.
Structure Activity Relationship Sar Studies of Saframycin Y2b D and Analogs
Elucidation of Pharmacophoric Elements Critical for Biological Activity
The biological efficacy of saframycins, including Saframycin Y2b-d, is intrinsically linked to specific functional groups within their complex molecular architecture. Research has identified the alpha-cyanoamine and alpha-carbinolamine functionalities, typically located on the central piperazine (B1678402) subunit of the THIQ core, as paramount for their potent antitumor and antimicrobial activities nih.govnih.gov. These groups are believed to be essential for the DNA alkylation mechanism, which is a primary mode of action for many saframycins nih.gov. Studies have demonstrated that saframycins lacking either the alpha-cyanoamine or the alpha-carbinolamine group exhibit significantly diminished cytotoxic activity compared to their parent compounds, such as Saframycin A nih.gov. This highlights these moieties as key pharmacophoric elements that are indispensable for the molecule's interaction with biological targets and subsequent therapeutic effect. The fundamental THIQ scaffold itself serves as the core structure upon which these critical functionalities are appended, providing the necessary framework for biological recognition and activity nih.govacs.org.
Impact of Specific Substituents on Activity Profiles (e.g., Alpha-Cyanoamine and Alpha-Carbinolamine Groups)
The precise nature and presence of specific substituents profoundly influence the activity profile of saframycins. As detailed in section 5.1, the alpha-cyanoamine and alpha-carbinolamine groups are critical pharmacophores; their absence results in a substantial reduction in biological activity nih.govnih.gov. Furthermore, modifications made to the saframycin skeleton at positions such as C-14 on the basic structure or C-25 on the side chain with bulky substituents have been observed to lead to a decrease in cytotoxic potency nih.gov.
This compound is structurally characterized as a dimer formed by the linkage of two saframycin Yd-1 units researchgate.netacs.orgnih.govjst.go.jp. Other related saframycins include Saframycin Y3 (25-deoxy-25-aminosaframycin A), Saframycin Yd-1 (26-homosaframycin Y3), Saframycin Y2b (a dimer of Saframycin Y3), and Saframycin Yd-2 (26-demethylsaframycin Y3) researchgate.netnih.gov. The presence of a leaving group at the C-21 position is also noted as important for biological activity, with compounds lacking such a group typically showing reduced efficacy nih.gov.
| Feature/Substituent | Impact on Biological Activity | Primary Reference |
| Alpha-cyanoamine group | Critical for activity; absence leads to significantly lower cytotoxic activity. | nih.govnih.gov |
| Alpha-carbinolamine group | Critical for activity; absence leads to significantly lower cytotoxic activity. | nih.govnih.gov |
| Bulky substituents at C-14 or C-25 | Result in a decrease in cytotoxic activity. | nih.gov |
| Leaving group at C-21 | Presence is important for activity; absence leads to significantly lower biological activities. | nih.gov |
| Dimeric structure (e.g., Y2b-d) | Implied to retain anti-cancer activity; specific impact on potency/specificity requires further study. | researchgate.netacs.orgnih.govjst.go.jpmathewsopenaccess.com |
Computational Chemistry Approaches in SAR Analysis
Computational chemistry plays a pivotal role in modern drug discovery by providing tools to predict, analyze, and optimize molecular properties related to biological activity. For saframycins, these approaches can offer insights into SAR by modeling molecular interactions and predicting activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical and statistical relationships between the chemical structure of compounds and their observed biological activity researchgate.net. These ligand-based computational methods are instrumental in identifying key structural features responsible for activity and can be used to predict the activity of novel compounds mdpi.combiointerfaceresearch.com. QSAR models are built using various molecular descriptors that quantify structural and physicochemical properties nih.gov. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are examples of 3D QSAR approaches that utilize molecular interaction fields researchgate.net. The development and validation of QSAR models, often involving training and test sets, are crucial for ensuring their predictive power and reliability in SAR studies biointerfaceresearch.comnih.gov. While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are widely applied to understand how structural variations influence biological outcomes researchgate.netmdpi.comdovepress.com.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically predicting how a ligand binds to a protein target biotechrep.irplos.orgnanobioletters.comnih.govunair.ac.id. This method helps in understanding the molecular basis of drug-target interactions and is a cornerstone of structure-based drug design. Molecular dynamics (MD) simulations complement docking by providing insights into the temporal behavior and stability of these molecular complexes over time biotechrep.irplos.orgnanobioletters.comnih.gov. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to assess the stability and conformational dynamics of protein-ligand complexes biotechrep.irplos.orgnih.gov. These computational tools are essential for SAR analysis, allowing researchers to investigate how structural modifications affect binding affinity and interaction patterns, thereby guiding the rational design of new drug candidates mdpi.comdovepress.comunina.itnih.govcsmres.co.uk. Although specific docking and dynamics studies for this compound were not found in the provided snippets, these methods are standard approaches for exploring SAR in drug discovery.
Compound List:
this compound
Saframycin A
Saframycin Y3
Saframycin Yd-1
Saframycin Yd-2
Saframycin Ad-1
Saframycin Y2b
Chemical Synthesis and Semisynthesis in Saframycin Y2b D Research
Strategies for De Novo Total Synthesis of Saframycin Scaffolds
The de novo or total synthesis of the saframycin pentacyclic core has been a major focus of synthetic organic chemistry. These intricate molecules, characterized by a dense arrangement of functional groups and stereocenters, demand innovative and efficient synthetic routes.
One of the primary challenges in synthesizing the saframycin scaffold is the construction of the bis-tetrahydroisoquinoline (THIQ) system. researchgate.net Traditional methods have often relied on biomimetic approaches, such as the Pictet-Spengler reaction, to form the isoquinoline (B145761) rings. researchgate.net However, these methods can have limitations in terms of substrate scope and regioselectivity.
To overcome these limitations, novel synthetic strategies have been developed. For instance, a streamlined modular synthesis has been reported that utilizes a copper(I)-catalyzed three-component assembly followed by a gold(I)-promoted 6-endo cyclization. researchgate.netbeilstein-journals.org This approach allows for the flexible and efficient construction of the saframycin substructure. The key steps in this strategy include:
A copper(I)-catalyzed regiocontrolled three-component assembly of an alkyne, a THIQ segment, and a benzaldehyde. beilstein-journals.org
A tandem Strecker reaction and intramolecular cyclization to form a 2,3-diaminobenzofuran intermediate. beilstein-journals.org
A gold(I)-mediated 6-endo hydroamination to form the second isoquinoline ring. beilstein-journals.org
This modular strategy offers greater flexibility for structural diversification, which is crucial for developing novel analogs with potentially improved biological activities. beilstein-journals.org
Another powerful approach combines chemical synthesis with enzymatic transformations. oup.comresearchgate.netresearchgate.net This chemoenzymatic strategy leverages the efficiency and stereoselectivity of biosynthetic enzymes to construct complex intermediates. For example, researchers have designed and synthesized substrates that can be converted by the non-ribosomal peptide synthetase (NRPS) module SfmC into the pentacyclic core of saframycin A. oup.comacs.orgoup.com This method significantly shortens the synthetic sequence and allows for the rapid generation of the complex scaffold. oup.comoup.com
The total synthesis of saframycin A, a closely related monomeric analog of the dimeric Saframycin Y2b-d, has been achieved through various routes, each highlighting different strategic bond disconnections and key reactions. acs.org These syntheses provide a blueprint for accessing the more complex dimeric structures.
Table 1: Key Strategies in De Novo Synthesis of Saframycin Scaffolds
| Strategy | Key Reactions | Advantages |
| Pictet-Spengler Type Reactions | Biomimetic cyclization | Mimics natural biosynthetic pathway |
| Modular Assembly | Copper(I)-catalyzed three-component coupling, Gold(I)-mediated 6-endo hydroamination | High flexibility and efficiency for structural diversification researchgate.netbeilstein-journals.org |
| Chemoenzymatic Synthesis | SfmC-catalyzed enzymatic conversion of synthetic substrates | Rapid and stereoselective access to the pentacyclic core oup.comacs.orgoup.com |
Semisynthetic Modification of Biosynthetically Derived this compound
Semisynthesis, which involves the chemical modification of natural products, offers a more direct route to novel analogs. This compound, being a dimeric compound, provides a unique platform for such modifications. jst.go.jp The starting material for these efforts is often obtained through directed biosynthesis, where the fermentation medium of the producing organism, Streptomyces lavendulae, is supplemented with specific amino acid precursors to yield new saframycin derivatives. nih.govmy-pharm.ac.jp this compound itself is a dimer of Saframycin Yd-1 and was first identified through such directed biosynthesis experiments. jst.go.jp
One of the key advantages of semisynthesis is the ability to introduce functionalities that are not accessible through biosynthesis. For instance, the peripheral functional groups of the saframycin core can be chemically altered to explore structure-activity relationships. This approach has been successfully applied to other complex natural products like ecteinascidin 743, a structurally related compound, where semisynthesis from cyanosafracin B has led to the generation of a wide variety of analogs. researchgate.net While specific semisynthetic studies on this compound are not extensively detailed in the provided context, the principles derived from related compounds are directly applicable.
The process typically involves:
Isolation of the natural product, in this case, this compound, from fermentation cultures. jst.go.jp
Selective chemical modification of specific functional groups. This could include acylation, alkylation, or oxidation/reduction of the peripheral moieties.
Purification and structural characterization of the newly synthesized derivatives.
This strategy allows for the rapid generation of a library of analogs for biological screening, without the need for a lengthy and often low-yielding total synthesis.
Development of Novel Synthetic Methodologies Inspired by the this compound Architecture
The intricate and unique molecular architecture of saframycins, including this compound, has not only been a target for synthesis but also a source of inspiration for the development of new synthetic methods. scripps.edu The challenges posed by the construction of the densely functionalized and stereochemically rich saframycin scaffold have spurred chemists to devise novel reactions and strategies with broader applications in organic synthesis. beilstein-journals.orgoup.comresearchgate.net
The development of the aforementioned copper-catalyzed three-component assembly and gold-promoted cyclization is a prime example of how the pursuit of a complex natural product can lead to methodological innovation. beilstein-journals.org This sequence provides a new and efficient way to construct substituted tetrahydroisoquinoline systems, which are common motifs in many biologically active alkaloids. researchgate.netacs.org
Furthermore, the study of the biosynthesis of saframycins has led to the exploration of chemoenzymatic approaches that combine the best of both chemical and biological synthesis. oup.comresearchgate.netoup.com The successful use of the SfmC enzyme to catalyze the formation of the pentacyclic core from synthetic precursors opens up new possibilities for the "on-demand" synthesis of complex natural product scaffolds. oup.comoup.com This hybrid approach is a significant step towards achieving the efficiency of nature in the laboratory. scripps.edu
The synthesis of α-aminonitriles, which are key structural motifs in saframycins and versatile building blocks in organic synthesis, has also seen advancements inspired by these natural products. researchgate.net The unique reactivity of the α-aminonitrile functionality in the saframycin core has prompted research into new methods for their preparation and use in the synthesis of other nitrogen-containing heterocycles and natural products. researchgate.net
In essence, the quest to synthesize this compound and its congeners has had a ripple effect, contributing to the broader field of organic chemistry by driving the invention of new reactions, the validation of novel synthetic strategies, and the integration of chemical and biological methods.
Advanced Research Methodologies and Interdisciplinary Perspectives
Application of Metabolomics in Saframycin Y2b-d Discovery and Profiling
Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, serves as a powerful tool in natural product discovery. mdpi.com It provides a snapshot of the phenotype and biochemical activity of an organism, enabling researchers to navigate complex chemical landscapes efficiently. nih.gov In the context of antibiotics produced by microorganisms like Streptomyces, metabolomics accelerates the identification of novel compounds by rapidly profiling and comparing the chemical inventories of different strains or culture conditions. mdpi.com
The discovery of this compound, a dimeric compound, was achieved through directed biosynthesis using resting cells of the producer organism, Streptomyces lavendulae No. 314. nih.gov While not discovered through a blind screening campaign, the profiling and characterization of such complex mixtures heavily rely on metabolomic techniques. Methodologies such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are used to generate detailed chemical profiles of microbial extracts. mdpi.com
Subsequent data analysis using bioinformatics tools and multivariate statistical methods, like Principal Component Analysis (PCA), allows for the differentiation of extracts based on their metabolite composition. mdpi.commdpi.com This approach helps to "dereplicate" or quickly identify known compounds, saving time and resources, while highlighting chemically unique strains that are more likely to produce novel bioactive molecules. mdpi.com In the case of the saframycin family, metabolomic profiling would enable researchers to distinguish between the various known analogues (e.g., Saframycin A, Y3, Yd-1) and pinpoint new, minor constituents like this compound within a complex fermentation broth. nih.gov This untargeted approach is crucial for identifying subtle chemical variations that might confer unique biological activities. nih.gov
Table 1: Hypothetical Metabolomics-Based Prioritization of Microbial Extracts
| Strain ID | Total Features (LC-HRMS) | Known Compounds Identified | Unique Features (>5% Total Ion Current) | Bioactivity Score (Arbitrary Units) | Priority for Scale-up |
| SL-001 | 1540 | Saframycin A, Saframycin Y3 | 5 | 75 | Low |
| SL-002 | 1280 | Saframycin A | 2 | 60 | Low |
| SL-003 | 2150 | Saframycin A, Y3, Yd-1 | 25 (including potential dimers) | 95 | High |
| SL-004 | 950 | None | 150 | 88 | High |
| SL-005 | 1620 | Saframycin A, Saframycin B | 8 | 78 | Medium |
Chemical Biology Approaches to Dissect this compound Function
Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. A core component of this field is the use of "chemical probes"—small molecules designed to interact with specific biological targets like proteins or DNA to elucidate their function. eubopen.orgyoutube.com These probes are essential for understanding the mechanism of action (MoA) of bioactive compounds and for validating new drug targets. nih.gov
For a complex natural product like this compound, whose structure is a dimer of Saframycin Yd-1, chemical biology offers powerful strategies to investigate its functional properties. nih.gov The general MoA for saframycins involves binding to the minor groove of DNA, but the specifics of how dimerization affects this interaction, target specificity, and downstream cellular consequences remain areas for detailed investigation.
A chemical biology approach would involve the design and synthesis of modified versions of the saframycin scaffold to serve as probes. For example, a probe could be created by attaching a reporter tag (like a fluorescent group or a biotin (B1667282) molecule) to the Saframycin Yd-1 monomer. This tagged molecule could then be introduced into cells to track its localization, identify its binding partners, and visualize its interaction with DNA in real-time. Another strategy involves creating photo-affinity probes, which can be used to covalently link the molecule to its biological target upon light activation, allowing for subsequent isolation and identification of the target. These approaches provide a direct and dynamic view of the drug's behavior within a cellular environment, complementing genetic and biochemical methods.
Table 2: Potential Chemical Biology Strategies for this compound Research
| Approach | Description | Objective |
| Fluorescent Probes | A fluorescent dye is chemically linked to the saframycin scaffold. | Visualize the compound's subcellular localization and accumulation at specific DNA sites using microscopy. |
| Affinity Probes (e.g., Biotin-tagged) | Biotin is attached to the saframycin molecule. | Isolate and identify binding partners (DNA sequences, proteins) from cell lysates via streptavidin pull-down assays. |
| Photo-affinity Labeling | A photo-reactive group is incorporated into the saframycin structure. | Covalently cross-link the molecule to its direct biological target(s) in situ upon UV irradiation for definitive target identification. |
| Click Chemistry Handles | An alkyne or azide (B81097) group is introduced into the scaffold. | Enable bio-orthogonal ligation to various reporter tags inside living cells, allowing for versatile labeling and functional studies. morressier.com |
Future Directions in Natural Product Drug Discovery
The search for novel therapeutics from natural sources is continually evolving, driven by technological advancements in genomics and synthetic biology. These fields offer powerful new avenues for discovering and developing complex molecules like saframycins.
The genes responsible for producing natural products in bacteria are typically organized into biosynthetic gene clusters (BGCs). youtube.com Genome mining is a bioinformatics-based approach that involves searching through microbial genome sequences to identify these BGCs. researchgate.net This strategy allows researchers to predict the chemical structures of the molecules produced and to identify novel compounds before they are isolated, representing a shift from traditional activity-based screening to a more targeted, genotype-based discovery process. youtube.com
The biosynthetic gene cluster for Saframycin A has been cloned and characterized from Streptomyces lavendulae. nih.gov This knowledge is a critical starting point for genome mining efforts. Researchers can now use the key genes from this cluster, particularly those encoding the nonribosomal peptide synthetase (NRPS) system responsible for assembling the core scaffold, as probes to search other microbial genomes for related but distinct BGCs. nih.gov This approach has the potential to uncover a vast number of previously unknown saframycin-like compounds with potentially novel structures and improved therapeutic properties.
Once a BGC is identified, it can be manipulated using genetic engineering techniques to produce novel analogues of the natural product—a process known as engineered biosynthesis. This can involve expressing the entire BGC in a more tractable host organism (heterologous expression), deleting or inactivating specific genes to create new derivatives, or introducing genes from other pathways to generate hybrid molecules. nih.govresearchgate.net
The feasibility of this approach for the saframycin family has already been demonstrated. For instance, by expressing the hydroxylase enzyme SfmO4 in a different bacterial host, researchers successfully produced Saframycin Y3, an aminated analogue of Saframycin A. nih.gov Furthermore, chemo-enzymatic strategies, which combine chemical synthesis with enzymatic reactions, have utilized the recombinant enzyme SfmC from the saframycin pathway to construct the core pentacyclic skeleton of these alkaloids. nih.gov These powerful techniques provide a platform for the rational design and sustainable production of new saframycin variants, potentially leading to compounds with enhanced potency, better selectivity, or improved pharmacological profiles.
Table 3: Summary of Future Discovery and Development Approaches
| Methodology | Description | Application to Saframycins |
| Genome Mining | Using known biosynthetic genes as queries to find novel BGCs in genomic databases. | Discovering new, uncharacterized saframycin-like BGCs from diverse microorganisms. |
| Heterologous Expression | Transferring a BGC from its native producer to a well-characterized host strain. | Overcoming low production yields in the native Streptomyces and facilitating genetic manipulation. |
| Gene Inactivation | Deleting or disrupting specific genes within the BGC (e.g., tailoring enzymes). | Creating new saframycin analogues by blocking specific biosynthetic steps. researchgate.net |
| Combinatorial Biosynthesis | Introducing genes from different BGCs to create hybrid molecules. | Generating novel saframycin structures with modified functionalities. |
| Chemo-enzymatic Synthesis | Combining chemical synthesis with biocatalysis using enzymes from the pathway. | Efficiently creating complex saframycin precursors and analogues. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
